molecular formula C16H14N2O3 B5589604 5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5589604
M. Wt: 282.29 g/mol
InChI Key: BUONKIRPWNSSGI-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10044231 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Notably, certain piperazinomethyl derivatives displayed broad-spectrum antibacterial activities. Additionally, the anti-proliferative activity of these compounds was evaluated against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, with some compounds exhibiting optimum anti-proliferative activity (Al-Wahaibi et al., 2021).

Spectral Luminescent Properties

The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been studied, revealing that these compounds luminesce with a high quantum yield in both polar and nonpolar solvents. This property makes them potential candidates for applications in photoluminescent materials and organic light-emitting diodes (OLEDs) (Mikhailov et al., 2018).

Anticancer Evaluation

New 1,3,4-oxadiazole thioether derivatives have been designed, synthesized, and evaluated for their anticancer activity. These derivatives, bearing a 2,5-dimethoxyphenyl substituent, displayed excellent activity against breast cancer cell lines, highlighting their potential as anticancer agents (Polkam et al., 2021).

Synthesis and Chemical Genetics Approach

A chemical genetics approach has been used to identify small molecules that exhibit apoptosis-inducing activities. This approach led to the discovery of compounds, including 3-aryl-5-aryl-1,2,4-oxadiazoles, with potential as anticancer agents. Molecular targets for these compounds have been identified, demonstrating the utility of 1,3,4-oxadiazoles in drug discovery and development (Cai et al., 2006).

Liquid Crystalline Properties

Bent-shaped 1,3,4-oxadiazole-based compounds have been synthesized and their liquid crystalline properties studied. These compounds exhibited enantiotropic nematic or smectic A mesophases, indicating their potential application in liquid crystal displays and other optoelectronic devices (Zhu et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, (3,4-Dimethoxyphenyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-13-9-8-12(10-14(13)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUONKIRPWNSSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.